3-ethyl-4-methoxyBenzenesulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

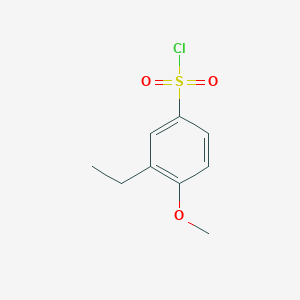

3-Ethyl-4-methoxybenzenesulfonyl chloride is a chemical compound with the CAS Number: 84911-01-3. It has a linear formula of C9 H11 Cl O3 S . The compound is solid in physical form .

Molecular Structure Analysis

The molecular formula of 3-ethyl-4-methoxybenzenesulfonyl chloride is C9H11ClO3S . It has a molecular weight of 234.7 . The InChI Code is 1S/C9H11ClO3S/c1-3-7-6-8(14(10,11)12)4-5-9(7)13-2/h4-6H,3H2,1-2H3 .Physical And Chemical Properties Analysis

3-Ethyl-4-methoxybenzenesulfonyl chloride is a solid at room temperature . It has a molecular weight of 234.7 .Scientific Research Applications

Versatile Sulfonating Agent

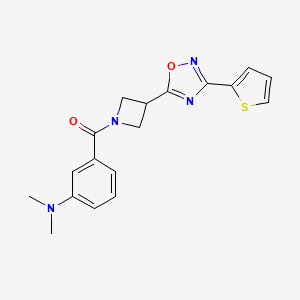

3-ethyl-4-methoxyBenzenesulfonyl chloride is recognized for its versatility as a sulfonating agent. It's useful in the preparation of sulfonamides and can serve as an N-protecting group. This compound demonstrates a broad range of applicability in chemical synthesis, particularly in the formation of complex molecules (Raheja & Johnson, 2001).

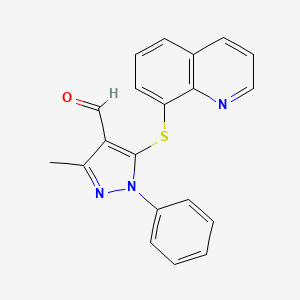

Synthesis of Triazole Analogues

The compound plays a crucial role in the synthesis of triazole analogues. These analogues have been synthesized both conventionally and through microwave-assisted protocols. They are evaluated for their inhibition potential against various enzymes, showcasing the compound's importance in medicinal chemistry (Virk et al., 2018).

Vibrational Spectroscopic Studies

Vibrational spectroscopic studies of derivatives of 3-ethyl-4-methoxyBenzenesulfonyl chloride reveal insights into their molecular geometry and electronic properties. These studies are significant in understanding the molecular behavior and interactions within the compound (Nagarajan & Krishnakumar, 2018).

Hydrolysis in Mixed Systems

This compound is also studied for its kinetics in the hydrolysis process within mixed systems of surfactants and cyclodextrin. These studies are critical for understanding the compound's behavior in various chemical environments and its potential applications in industrial processes (García‐Río et al., 2007).

Synthesis of Dye Intermediates

3-ethyl-4-methoxyBenzenesulfonyl chloride is used in the synthesis of dye intermediates. This application is significant in the field of material sciences and textile engineering, where new dye compounds are constantly sought after (Yun-xia, 2004).

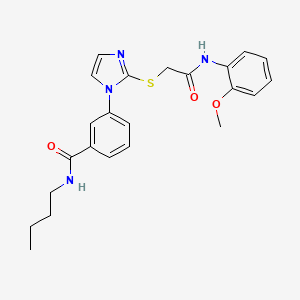

Synthesis of Amines and Amides

The compound is integral in the synthesis of a variety of amines and amides. These synthesized compounds have potential applications in various fields, including pharmaceuticals and organic chemistry (Kobkeatthawin et al., 2013).

Solvent Participation in Solvolysis

Studies have shown that 3-ethyl-4-methoxyBenzenesulfonyl chloride participates in solvolysis reactions. Understanding its behavior in such reactions is vital for applications in synthetic organic chemistry and industrial chemistry processes (Liu et al., 1998).

Safety and Hazards

properties

IUPAC Name |

3-ethyl-4-methoxybenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO3S/c1-3-7-6-8(14(10,11)12)4-5-9(7)13-2/h4-6H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKFURLPDNDFSNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)S(=O)(=O)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2462830.png)

![2-((4-(3-chlorophenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2462832.png)

![(4-{3-[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}phenyl)dimethylamine](/img/structure/B2462833.png)

![N,N,5,6-tetramethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2462836.png)

![4-(4-Chlorophenyl)-2-[(4,5-dichloroimidazol-1-yl)methyl]-1,3-thiazole](/img/structure/B2462838.png)

![3-(benzo[d][1,3]dioxol-5-yl)-5-(5-methyl-1-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole](/img/structure/B2462843.png)

![N-[4-(aminomethyl)phenyl]butanamide](/img/structure/B2462845.png)